molecular formula C17H15N3O3 B4540211 N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer: B4540211
Molekulargewicht: 309.32 g/mol
InChI-Schlüssel: KMYBPSANNDFDNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked to an acetamide moiety substituted with a 2-hydroxy-5-methylphenyl group. The hydroxyl and methyl substituents on the phenyl ring may influence solubility, hydrogen-bonding capacity, and target interactions, distinguishing it from other analogs.

Eigenschaften

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-6-7-15(21)14(8-11)19-16(22)9-20-10-18-13-5-3-2-4-12(13)17(20)23/h2-8,10,21H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYBPSANNDFDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Acylation Reaction: The quinazolinone core is then acylated with 2-(2-hydroxy-5-methylphenyl)acetic acid or its derivatives under suitable conditions, such as using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates that quinazolinone derivatives, including this compound, show promising anticancer effects. Studies have demonstrated that modifications to the quinazolinone structure can enhance cytotoxicity against various cancer cell lines, such as breast and lung cancer cells .
  • Antimicrobial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, which is crucial for developing new antibiotics .
  • Anti-inflammatory Effects : N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents to enhance biological activity. The following table summarizes some structural modifications and their corresponding biological activities:

Compound Name Structural Features Biological Activity
N-(4-chlorophenyl)-2-(2-hydroxyquinazolin-4(3H)-one)Chlorophenyl group; hydroxyquinazolineAntimicrobial
N-(2-methylphenyl)-2-(2-hydroxyquinazolin-4(3H)-one)Methylphenyl group; hydroxyquinazolineAnticancer
3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidinePiperidine moiety; amino groupAnticancer

These modifications can significantly influence the pharmacokinetics and pharmacodynamics of the compound, making structure-activity relationship (SAR) studies essential for optimizing its therapeutic potential .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results showed significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents. The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another research project, the antimicrobial efficacy of the compound was assessed against clinical strains of bacteria. The results indicated that it exhibited substantial antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 3: Anti-inflammatory Potential

A recent investigation focused on the anti-inflammatory effects of this compound in animal models of inflammation. The findings revealed that it significantly reduced edema and pain responses, indicating its potential utility in treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The phenolic group may also contribute to antioxidant activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.2 Physicochemical Properties

Melting points and solubility vary with substituent polarity:

Compound Name Substituents (Quinazolinone/Acetamide) Melting Point (°C) Yield (%)
Target Compound 2-hydroxy-5-methylphenyl Not Reported N/A
(E)-11m Benzo[d][1,3]dioxol-5-yl / 4-methoxy 314–317 29.54
(E)-11n 3-Methoxystyryl / 4-methoxy 280–282 41.2
(E)-11s 3-Bromostyryl / 4-chloro 316–318 56.22
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Ethylamino / phenyl Not Reported N/A

The hydroxyl group in the target compound may lower melting points compared to methoxy or chloro analogs due to increased hydrogen bonding and reduced crystallinity.

2.4 Structure-Activity Relationships (SAR)
  • Electron-Withdrawing Groups (EWGs) : Nitro or bromo substituents (e.g., 11r, 11s) may enhance electrophilic interactions with biological targets, improving potency .
  • Electron-Donating Groups (EDGs) : Methoxy or hydroxyl groups (e.g., target compound) could improve solubility and reduce toxicity but may lower metabolic stability.
  • Hybrid Pharmacophores: Combining quinazolinone with oxadiazole or triazole rings (e.g., ) broadens activity spectra by targeting multiple pathways .

Key Research Findings

  • Synthetic Optimization : Prolonged reaction times (e.g., 43 hours for 11o ) and higher aldehyde ratios improve yields for sterically hindered substituents.
  • Safety Profiles : Compounds with EDGs (e.g., methoxy, hydroxyl) exhibit lower ulcerogenic indices than those with EWGs, critical for therapeutic development .

Biologische Aktivität

N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse biological activities. The presence of the hydroxy group on the phenyl ring and the acetamide moiety enhances the compound's pharmacological profile.

Biological Activity Overview

Research has indicated that compounds structurally related to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents.

Antimicrobial Activity

A study examining the antimicrobial properties of quinazolinone derivatives highlighted that certain modifications to the phenyl ring can significantly enhance antibacterial activity. For instance, compounds with electron-donating groups exhibited stronger inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Compound NameStructure FeaturesMIC (µM)Biological Activity
N-(2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamideHydroxy group; quinazolinone core5.64 - 77.38Antibacterial
N-(3,5-dichlorophenyl)-2-(2-hydroxyquinazolin-4(3H)-one)Dichlorophenyl; hydroxyquinazoline4.69 - 22.9Antimicrobial
3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidinePiperidine moiety; amino group8.33 - 23.15Anticancer

The Minimum Inhibitory Concentration (MIC) values indicate that modifications can lead to enhanced efficacy against specific bacterial strains .

Anticancer Activity

In vitro studies on cancer cell lines have shown that derivatives of the quinazolinone core can induce apoptosis in cancer cells. For example, one study reported that a related compound reduced the viability of MDA-MB-231 breast cancer cells by 55% at a concentration of 10 µM after three days of treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that specific substitutions on the phenyl ring and modifications to the quinazolinone core significantly influence biological activity. The presence of hydroxy and acetamide groups is particularly beneficial for enhancing solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For quinazolinone derivatives, a common approach includes:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or substituted benzamides under reflux conditions (e.g., in ethanol or DMF) .
  • Step 2: Introduction of the acetamide side chain via nucleophilic substitution or coupling reactions. For example, 2-chloroacetamide intermediates can react with phenolic amines (e.g., 2-hydroxy-5-methylaniline) in the presence of a base (e.g., K₂CO₃) .
  • Key Conditions: Solvents (DMF, ethanol), temperatures (reflux at 80–100°C), and catalysts (e.g., p-toluenesulfonic acid).
    Characterization:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ 9–10 ppm) .
  • Mass Spectrometry (EI-MS or ESI-MS): Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer: Quinazolinone-acetamide hybrids are often screened for anti-inflammatory or antimicrobial activity. For example:

  • Anti-inflammatory assays: Carrageenan-induced rat paw edema models assess COX-2 inhibition. Preliminary data may show reduced edema (e.g., 30–50% inhibition at 50 mg/kg doses) .
  • Antimicrobial testing: Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) can reveal zones of inhibition (e.g., 12–15 mm at 100 µg/mL) .
    Key Controls: Include reference drugs (e.g., Diclofenac for inflammation, Ciprofloxacin for bacteria) and vehicle-treated groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinazolinone or phenyl rings) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of substituents:

  • Quinazolinone Core: Electron-withdrawing groups (e.g., -F at position 6) enhance COX-2 selectivity by stabilizing hydrogen bonds with active-site residues .
  • Phenyl Ring Modifications: A 2-hydroxy-5-methyl group (as in the target compound) improves solubility and bioavailability compared to methoxy or chloro derivatives .
    Experimental Design:
  • Synthesize analogs with controlled substitutions (e.g., halogen, alkyl, or aryl groups).
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-1 vs. COX-2) and logP values for lipophilicity .

Q. How can contradictions in biological efficacy data across studies be resolved?

Methodological Answer: Discrepancies may arise from assay conditions or pharmacokinetic variability. Strategies include:

  • Standardized Protocols: Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages for inflammation) and dosing regimens .
  • Pharmacokinetic Profiling: Measure plasma half-life (e.g., via LC-MS) to correlate in vitro potency with in vivo efficacy. For example, poor oral bioavailability might explain weak in vivo activity despite strong in vitro inhibition .
  • Meta-Analysis: Compare data across published analogs (e.g., ulcerogenic indices vs. anti-inflammatory activity) to identify trends .

Q. What advanced techniques are used to elucidate the mechanism of action?

Methodological Answer:

  • Molecular Docking: Simulate binding interactions with target proteins (e.g., COX-2 PDB: 5KIR). The quinazolinone oxygen and acetamide carbonyl may form hydrogen bonds with Arg120 and Tyr355 .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .
  • RNA Sequencing: Identify downstream gene expression changes (e.g., IL-6, TNF-α suppression) in treated cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxy-5-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.